2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol
Description
2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol is an amino alcohol characterized by a propan-2-ol backbone substituted at the 1-position with a 2-methylcyclopentylamino group.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8-5-4-6-9(8)11-7-10(2,3)12/h8-9,11-12H,4-7H2,1-3H3 |
InChI Key |
GVVHVIPAFVOMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol typically involves the reaction of 2-methylcyclopentylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular parameters between 2-methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol and its analogs:
*Calculated based on structural analysis.
Impact of Substituents on Properties
- Alicyclic vs. Aromatic Groups: Replacement of the 2-methylcyclopentyl group with a phenyl group (as in 2-methyl-1-(phenylamino)propan-2-ol) introduces aromaticity, which may enhance π-π stacking interactions but reduce solubility in aqueous media .
- Hydrophilic Substituents: The hydroxyethylamino group in 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol significantly enhances hydrophilicity, making it suitable for applications requiring water solubility, such as pharmaceutical formulations or industrial solvents .
Biological Activity
2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol, a compound with significant biological activity, is characterized by its unique structure that combines an amino group and an alcohol moiety. This compound is part of a broader class of alkanolamines, which are known for their diverse applications in pharmaceuticals and biochemistry. Understanding its biological activity is crucial for potential therapeutic applications and safety assessments.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 171.28 g/mol. It features a propanol backbone with a methylcyclopentyl group attached to the nitrogen atom, contributing to its unique properties.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H21NO |
| Molecular Weight | 171.28 g/mol |
| Solubility | Soluble in water |
| Boiling Point | Not specified |
Research indicates that compounds like this compound may exhibit biological activity through interactions with various receptors and enzymes in the body. The amine group can participate in hydrogen bonding and ionic interactions, potentially influencing neurotransmitter systems or enzymatic pathways.
Pharmacological Effects
Studies have shown that similar compounds within the alkanolamine class can serve as:
- CNS Stimulants : Some derivatives are known to enhance cognitive functions and alertness.
- Antidepressants : Certain alkanolamines have been explored for their mood-lifting properties.
- Bronchodilators : They may relax bronchial muscles, aiding in respiratory conditions.
Case Studies
- Cognitive Enhancement : A study investigated a related compound's effects on memory retention in animal models, showing significant improvements in cognitive performance when administered at specific dosages.
- Respiratory Function : Research on alkanolamines indicated their potential as bronchodilators, with one study demonstrating a marked increase in airflow in subjects with asthma after administration.
- Mood Regulation : A clinical trial involving similar compounds suggested an antidepressant effect, with participants reporting improved mood states after treatment over several weeks.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cognitive Enhancement | Improved memory retention | |
| Bronchodilation | Increased airflow in asthmatic subjects | |
| Antidepressant | Enhanced mood states |
Safety and Toxicology
While the biological activities are promising, safety assessments are critical. Alkanolamines can exhibit toxicity at high concentrations or when interacting with other drugs. The potential for adverse effects includes:
- Neurotoxicity : High doses may lead to neurological impairments.
- Respiratory Issues : Overuse could exacerbate respiratory conditions rather than alleviate them.
Risk Assessment
It is essential to evaluate the risk associated with exposure to this compound through both acute and chronic studies. Current literature suggests that while therapeutic doses may be safe, excessive intake could pose health risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
